molecular formula C28H18F2N2O4 B11058286 N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]

N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]

Cat. No.: B11058286
M. Wt: 484.4 g/mol
InChI Key: UTURNBLZJMLEPF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide is a complex organic compound characterized by the presence of fluorophenyl and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide typically involves multi-step organic reactions. One common method involves the initial formation of the fluorophenyl and furyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-N~2~-[2-({[5-(4-Fluorophenyl)-2-Furyl]Carbonyl}Amino)Phenyl]-2-Furamide is unique due to its specific combination of fluorophenyl and furyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H18F2N2O4

Molecular Weight

484.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C28H18F2N2O4/c29-19-9-5-17(6-10-19)23-13-15-25(35-23)27(33)31-21-3-1-2-4-22(21)32-28(34)26-16-14-24(36-26)18-7-11-20(30)12-8-18/h1-16H,(H,31,33)(H,32,34)

InChI Key

UTURNBLZJMLEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

Origin of Product

United States

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